molecular formula C11H15BrO3 B14084445 1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene CAS No. 114605-42-4

1-Bromo-2,4-dimethoxy-3-[(propan-2-yl)oxy]benzene

Cat. No.: B14084445
CAS No.: 114605-42-4
M. Wt: 275.14 g/mol
InChI Key: BPCFAIVHGPTGHQ-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-isopropoxy-2,4-dimethoxybenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for 1-bromo-3-isopropoxy-2,4-dimethoxybenzene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzene derivative, while nitration would introduce a nitro group onto the aromatic ring.

Scientific Research Applications

1-Bromo-3-isopropoxy-2,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-isopropoxy-2,4-dimethoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. In nucleophilic substitution, the bromine atom is a good leaving group, facilitating the replacement by nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropoxy group.

    1-Bromo-3-methylbutane: Different substitution pattern on the benzene ring.

    1-Bromo-2-isopropyl-3,4-dimethoxybenzene: Similar structure but with different substituents .

Properties

CAS No.

114605-42-4

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-bromo-2,4-dimethoxy-3-propan-2-yloxybenzene

InChI

InChI=1S/C11H15BrO3/c1-7(2)15-11-9(13-3)6-5-8(12)10(11)14-4/h5-7H,1-4H3

InChI Key

BPCFAIVHGPTGHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1OC)Br)OC

Origin of Product

United States

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